4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with pyrrolidine and piperazine groups
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell division, growth, and death .
Mode of Action
The compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, leading to a decrease in the phosphorylation of downstream proteins and ultimately affecting cell signaling .
Biochemical Pathways
The inhibition of tyrosine kinases affects multiple biochemical pathways. For instance, it can disrupt the signaling pathways that regulate cell growth and division, potentially leading to the inhibition of cancer cell proliferation . .
Result of Action
The result of the compound’s action is the inhibition of tyrosine kinase activity, which can lead to a decrease in the phosphorylation of downstream proteins . This can disrupt various cellular processes, including cell division and growth, potentially leading to the inhibition of cancer cell proliferation .
Future Directions
The future directions in the research of similar compounds often involve the design, synthesis, and evaluation of their biological activity. For example, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as imatinib, a PDGF receptor tyrosine kinase inhibitor, have been used in the treatment of diseases induced by angiotensin II .
Cellular Effects
Similar compounds have been shown to have significant effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can bind to specific biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been shown to have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with transporters or binding proteins, and can affect their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with piperazine and pyrrolidine under controlled conditions. For example, a reaction between 2-chloro-5-chloromethylpyridine and N-ethylpiperazine in the presence of potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully saturated piperazine or pyrrolidine rings.
Scientific Research Applications
4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in cancer therapy.
Pyrazinamide: An anti-tubercular agent with a similar heterocyclic structure.
Uniqueness
4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in various research fields.
Properties
IUPAC Name |
4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6/c1-2-10-24(9-1)18-20-8-5-17(21-18)23-13-11-22(12-14-23)15-16-3-6-19-7-4-16/h3-8H,1-2,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZPRGAJFZNHRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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